molecular formula C17H13BrN2O5 B11469509 2-Amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

2-Amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B11469509
M. Wt: 405.2 g/mol
InChI Key: QTXQTWNYQYNRLS-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, methoxylating agents, and reducing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the bromo group can introduce various functional groups .

Scientific Research Applications

2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-6-(HYDROXYMETHYL)-8-OXO-4H,8H-PYRANO[3,2-B]PYRAN-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H13BrN2O5

Molecular Weight

405.2 g/mol

IUPAC Name

2-amino-4-(3-bromo-4-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile

InChI

InChI=1S/C17H13BrN2O5/c1-23-13-3-2-8(4-11(13)18)14-10(6-19)17(20)25-15-12(22)5-9(7-21)24-16(14)15/h2-5,14,21H,7,20H2,1H3

InChI Key

QTXQTWNYQYNRLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br

Origin of Product

United States

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